5-(4-Chlorophenyl)-2-phenyl-6H-1,3,4-thiadiazine
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Overview
Description
5-(4-Chlorophenyl)-2-phenyl-6H-1,3,4-thiadiazine is a heterocyclic compound that contains a thiadiazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-phenyl-6H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the desired thiadiazine compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-phenyl-6H-1,3,4-thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential as an antiviral and antibacterial agent.
Materials Science: Due to its unique electronic properties, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound’s interactions with biological macromolecules make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-phenyl-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole: This compound shares the thiadiazole ring but lacks the phenyl group, leading to different chemical properties and reactivity.
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a thiadiazine ring, resulting in different biological activities and applications.
Uniqueness
5-(4-Chlorophenyl)-2-phenyl-6H-1,3,4-thiadiazine is unique due to the combination of the thiadiazine ring with both phenyl and chlorophenyl groups. This structural arrangement imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
62625-59-6 |
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Molecular Formula |
C15H11ClN2S |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-phenyl-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C15H11ClN2S/c16-13-8-6-11(7-9-13)14-10-19-15(18-17-14)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
LVPRVPUXPRYMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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